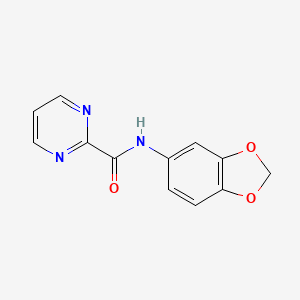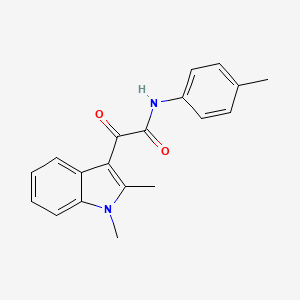
N-cyclohexyl-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide: is a complex organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
作用機序
Target of Action
Similar compounds containing the 1,2,3-triazole moiety have been reported to interact with various biological targets .
Mode of Action
Compounds containing the 1,2,3-triazole moiety are known to interact with their targets via hydrogen bonding . The presence of the pyridin-2-yl group could potentially enhance the compound’s ability to bind to its targets.
Biochemical Pathways
Compounds containing the 1,2,3-triazole moiety have been reported to exhibit a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Compounds containing the 1,2,3-triazole moiety are generally known for their good bioavailability .
Result of Action
Compounds containing the 1,2,3-triazole moiety have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
The synthesis of similar compounds has been reported to be influenced by reaction conditions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the formation of the triazole core. One common approach is the Huisgen cycloaddition
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow chemistry to enhance efficiency and safety. The reaction conditions are optimized to ensure high yield and purity, often involving the use of high-pressure reactors and automated systems to control reaction parameters.
化学反応の分析
Types of Reactions: N-cyclohexyl-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, often involving halogenated compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Halogenated compounds (e.g., chloroform, bromoethane), strong nucleophiles (e.g., sodium azide, potassium cyanide)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Halogenated derivatives, cyano derivatives
科学的研究の応用
Chemistry: N-cyclohexyl-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacteria and fungi. It is also being studied for its antiviral properties.
Medicine: Research is ongoing to explore its use in treating diseases such as cancer and inflammatory disorders. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
類似化合物との比較
1,2,3-Triazole derivatives: These compounds share the triazole core but differ in their substituents and functional groups.
Pyridine derivatives: Compounds containing pyridine rings, such as pyridine N-oxides, are structurally similar but have different biological activities.
Uniqueness: N-cyclohexyl-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide stands out due to its unique combination of functional groups, which contribute to its diverse range of applications and biological activities.
特性
IUPAC Name |
N-cyclohexyl-1-phenyl-5-pyridin-2-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c26-20(22-15-9-3-1-4-10-15)18-19(17-13-7-8-14-21-17)25(24-23-18)16-11-5-2-6-12-16/h2,5-8,11-15H,1,3-4,9-10H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUNKEJXRQARDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[2-(4-Methyl-3-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2792873.png)
![2-{[2-(3-Methoxyphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one](/img/structure/B2792876.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B2792879.png)


![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2792885.png)
![2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyrimidine](/img/structure/B2792886.png)
![Methyl 4,5-dimethoxy-2-({5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}amino)benzoate](/img/structure/B2792887.png)
![11-(4-Butoxyphenyl)-4-[(2-chlorophenyl)methyl]-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one](/img/structure/B2792888.png)


![N-[1-(aminocarbonyl)-1,2-dimethylpropyl]-1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2792892.png)

